molecular formula C8H5N3S B1380788 5-Aminobenzo[d]thiazole-2-carbonitrile CAS No. 1513212-02-6

5-Aminobenzo[d]thiazole-2-carbonitrile

Cat. No. B1380788
M. Wt: 175.21 g/mol
InChI Key: SSDGOGCJUKOOHE-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H5N3S . It is a white to yellow powder or crystal .


Synthesis Analysis

The synthesis of 2-amino and 2-mercapto substituted benzothiazoles, which includes 5-Aminobenzo[d]thiazole-2-carbonitrile, can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The 5-Aminobenzo[d]thiazole-2-carbonitrile molecule contains a total of 18 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 Thiazole .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .


Physical And Chemical Properties Analysis

5-Aminobenzo[d]thiazole-2-carbonitrile has a molecular weight of 175.21 . It is a solid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

The synthesis methods of 2-amino and 2-mercapto substituted benzothiazoles, including 5-Aminobenzo[d]thiazole-2-carbonitrile, are being developed based on commercially available reagents and the principles of green chemistry . These methods avoid the use of toxic solvents and minimize the formation of side products . Many reactions are performed in water as the solvent, making the process much cheaper . These developments may be useful for creating new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

5-amino-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDGOGCJUKOOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminobenzo[d]thiazole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Li, M Li - Bioluminescent Imaging: Methods and Protocols, 2020 - Springer
Bioluminescent imaging (BLI) technology has been extensively applied due to various advantages such as noninvasiveness, high sensitivity and selectivity, excellent biocompatibility …
Number of citations: 5 link.springer.com
W Wu, J Li, L Chen, Z Ma, W Zhang, Z Liu… - Analytical …, 2014 - ACS Publications
Reactive oxygen species (ROS) often have significant roles in mediating redox modifications and other essential physiological processes, such as biological process regulation and …
Number of citations: 79 pubs.acs.org

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